molecular formula C9H17Cl2N3 B6328717 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride CAS No. 1351615-13-8

4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride

Cat. No.: B6328717
CAS No.: 1351615-13-8
M. Wt: 238.15 g/mol
InChI Key: AKVUEHPEOMOCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride (CAS 1351615-13-8) is a high-purity chemical compound supplied for research and development purposes. This piperidine-based building block is presented as a dihydrochloride salt, which can enhance its stability and solubility in various experimental conditions. With a molecular formula of C9H17Cl2N3 and a molecular weight of 238.16 g/mol , it serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The structure of this compound, featuring a piperidine ring linked to a pyrazole moiety, makes it a versatile scaffold for constructing more complex molecules. Researchers utilize it in the synthesis of potential therapeutic agents, particularly where the piperidine and pyrazole functional groups are known to contribute to biological activity. Its application is centered on exploring new chemical entities and optimizing lead compounds in pharmaceutical R&D . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-4-11-12(7-1)8-9-2-5-10-6-3-9;;/h1,4,7,9-10H,2-3,5-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVUEHPEOMOCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716713
Record name 4-[(1H-Pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956075-57-3
Record name 4-[(1H-Pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-ylmethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Piperidine

The most straightforward route involves reacting 1H-pyrazole with a piperidine derivative under basic conditions. A representative procedure includes:

  • Deprotonation : 1H-pyrazole is treated with a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) to generate a reactive pyrazolide ion.

  • Alkylation : The pyrazolide ion undergoes nucleophilic attack on 4-(chloromethyl)piperidine hydrochloride at 80–100°C for 12–24 hours.

  • Salt Formation : The product is treated with hydrochloric acid to form the dihydrochloride salt.

Key Reaction :

Piperidine-CH2Cl+PyrazolideDMF, 80°CPiperidine-CH2-PyrazoleHClDihydrochloride Salt\text{Piperidine-CH}2\text{Cl} + \text{Pyrazolide}^- \xrightarrow{\text{DMF, 80°C}} \text{Piperidine-CH}2\text{-Pyrazole} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Multi-Step Cyclization Approach

An alternative method, adapted from analogous triazole syntheses, involves:

  • Esterification : D-glutamic acid is converted to its dimethyl ester using thionyl chloride (SOCl2_2) in methanol.

  • Reduction : The ester is reduced to a diol using sodium borohydride (NaBH4_4).

  • Cyclization : The diol undergoes mesylation (methanesulfonyl chloride) followed by intramolecular cyclization to form the piperidine ring.

  • Pyrazole Incorporation : The cyclized intermediate is alkylated with 1H-pyrazole under basic conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF and dimethyl sulfoxide (DMSO) enhance reaction rates due to their high polarity.

  • Bases : Sodium hydride outperforms potassium carbonate in deprotonation efficiency, yielding 75–85% product.

Temperature and Time

Elevated temperatures (80–100°C) reduce reaction times from 24 hours to 8–12 hours but risk side reactions like over-alkylation.

Catalytic Additives

Palladium catalysts, though costly, improve yields in Suzuki coupling variants (e.g., attaching substituted pyrazoles).

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
PurificationColumn ChromatographyRecrystallization
Yield70–80%85–90%
Cost per Kilogram$1,200–1,500$400–600

Industrial protocols favor recrystallization from ethanol-water mixtures over chromatography for cost efficiency. Automated systems minimize human error and enhance reproducibility.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Ion-Exchange Chromatography : Removes residual salts and by-products.

Analytical Data

  • Melting Point : 215–217°C (decomposition).

  • 1^1H NMR (D2_2O): δ 1.6–1.8 (m, 2H, piperidine), 3.2–3.4 (m, 2H, N-CH2_2), 7.6 (s, 1H, pyrazole).

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesYield (%)
Direct AlkylationShort route (2–3 steps)Requires anhydrous conditions75
Multi-Step CyclizationHigh purity, scalableLengthy (5–6 steps)60

The direct alkylation route is preferred for its simplicity, while the cyclization method offers better regioselectivity for substituted pyrazoles.

Challenges and Limitations

  • Hygroscopic Intermediates : Piperidine derivatives require strict moisture control.

  • By-Product Formation : Over-alkylation generates bis-pyrazole adducts, necessitating careful stoichiometry.

  • Cost of Catalysts : Palladium-based catalysts increase production costs by 20–30% .

Chemical Reactions Analysis

Substitution Reactions

The pyrazole and piperidine rings enable nucleophilic and electrophilic substitution reactions:

Pyrazole Ring Modifications

  • Electrophilic Aromatic Substitution : The pyrazole ring undergoes regioselective substitutions at the 4-position due to electron-rich regions. Halogenation (e.g., iodination) has been reported under mild conditions using N-iodosuccinimide (NIS) in acetic acid .

  • Nucleophilic Substitution : In halogenated derivatives, the iodine atom at the pyrazole’s 4-position can be replaced via cross-coupling reactions (e.g., Suzuki-Miyaura).

Piperidine Ring Reactivity

  • The secondary amine in piperidine participates in alkylation or acylation when deprotonated. For example, treatment with acetyl chloride in the presence of triethylamine yields N-acetyl derivatives .

Reaction TypeConditionsProductReference
HalogenationNIS, AcOH, 25°C, 12h4-Iodo-pyrazole derivative
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-functionalized pyrazole

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions to construct complex architectures:

  • Suzuki-Miyaura Coupling : Boronic acids react with halogenated pyrazole intermediates (e.g., 4-iodo derivatives) under palladium catalysis to generate biaryl structures .

  • Buchwald-Hartwig Amination : Aryl halides coupled with the piperidine amine group form C–N bonds, enabling access to advanced pharmacophores .

Acylation and Alkylation

The piperidine nitrogen is a key site for derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane to form amides .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylpiperidine derivatives .

Oxidation and Reduction

  • Oxidation : The piperidine ring can be oxidized to a pyridine derivative using strong oxidants like KMnO₄ under acidic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in modified derivatives, such as vinyl groups introduced via coupling .

Metal Complexation

The pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These complexes are studied for catalytic and antimicrobial applications .

Metal IonLigand SiteApplicationReference
Cu(II)Pyrazole N atomsCatalytic oxidation reactions

Cyclization and Ring-Opening

  • Cyclization : Under acidic conditions, the methylene bridge facilitates intramolecular cyclization to form fused bicyclic structures .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the piperidine ring, yielding linear amines for further functionalization .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, releasing HCl and generating the free base. This property is critical for pH-dependent solubility in biological assays .

Scientific Research Applications

Medicinal Chemistry

4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride has been investigated for its potential therapeutic properties:

  • Enzyme Inhibition : The compound acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and blood pressure regulation. By blocking sEH, it modulates biological pathways associated with cardiovascular health .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth by targeting specific molecular pathways involved in cell proliferation .
  • Neuroprotective Effects : Studies have suggested potential applications in treating neurodegenerative diseases, including Alzheimer's disease, due to its ability to influence neuroinflammatory processes .

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • Anti-inflammatory Effects : Several studies have reported that derivatives of pyrazole compounds, including this one, possess significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical applications, this compound is used in:

  • Material Science : The compound is explored for developing new materials due to its unique chemical structure and properties.
  • Chemical Processes : It serves as a reagent in various industrial chemical processes, enhancing reaction efficiency and product yield .

Case Studies

Several studies highlight the compound's potential applications:

  • Anticancer Studies : A study demonstrated that 4-(1H-Pyrazol-1-ylmethyl)piperidine derivatives significantly inhibited the growth of cancer cell lines through apoptosis induction mechanisms. These findings support further investigation into its use as an anticancer agent .
  • Neuroprotective Research : In animal models of Alzheimer's disease, compounds similar to 4-(1H-Pyrazol-1-ylmethyl)piperidine were shown to reduce neuroinflammation and improve cognitive function, indicating their potential for neuroprotective therapies .
  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial activity of this compound against resistant bacterial strains, yielding promising results that could lead to new treatments for infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type HCl Equivalents Key Features
This compound 1351615-13-8 C₉H₁₇Cl₂N₃ 238.16 Pyrazole, methyl bridge 2 Enhanced solubility due to di-HCl salt
4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride 147960-50-7 C₉H₁₇Cl₂N₃ 238.16 Imidazole, methyl 2 Similar molecular weight; imidazole may alter binding affinity
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride 2702587-75-3 C₉H₁₆ClN₃ 201.7 Pyrazole, methyl 1 Lower molecular weight; mono-HCl salt reduces solubility
4-(1H-Pyrazol-1-yl)piperidine hydrochloride 690261-87-1 C₈H₁₄ClN₃ 187.67 Pyrazole 1 Simplified structure; no methylene spacer
4-(1H-1,2,3-Triazol-1-yl)piperidine dihydrochloride 1423028-48-1 C₇H₁₄Cl₂N₄ 225.12 Triazole 2 Triazole’s nitrogen arrangement impacts electronic properties

Key Observations:

Heterocycle Influence: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (two non-adjacent nitrogen atoms) vs. triazole (three nitrogen atoms) alters hydrogen bonding and electronic interactions. For example, imidazole derivatives may exhibit stronger basicity compared to pyrazoles .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride) generally exhibit higher aqueous solubility than mono-HCl salts (e.g., 2702587-75-3) .

Molecular Weight and Functional Groups :

  • The addition of a methyl group (e.g., 2702587-75-3) or methylene bridge increases molecular weight and may enhance lipophilicity, affecting membrane permeability in drug design .

Physicochemical Properties

Limited data are available for the target compound’s melting point or spectral characteristics. However, analogues like 3-氨基-4-(2',5'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (CAS: N/A) from exhibit melting points of 189–192°C, suggesting that piperidine derivatives with bulky substituents have higher thermal stability . The target compound’s industrial-grade purity (99%) implies robust synthetic protocols, though exact crystallization conditions remain unspecified .

Biological Activity

4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a pyrazole moiety. This structural configuration is significant as it influences the compound's biological interactions.

Molecular Formula: C10_{10}H14_{14}Cl2_2N4_4

Molecular Weight: 255.15 g/mol

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridines have demonstrated significant anticancer properties, with IC50_{50} values in the low micromolar range against HeLa and HCT116 cells .
    • A specific study highlighted that pyrazolo[3,4-b]pyridine derivatives exhibited selective inhibition against cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation .
  • CNS Activity :
    • The compound may also influence central nervous system disorders. Research into related piperidine derivatives has indicated potential benefits in treating conditions such as Alzheimer's disease through modulation of neuroinflammatory pathways .
  • Metabolic Disorders :
    • There is evidence suggesting that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . This inhibition may help regulate glucose metabolism and improve insulin sensitivity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound's structure allows for effective binding to kinase domains, disrupting their activity and leading to reduced cell proliferation in cancer models.
  • Modulation of Neurotransmitter Systems : Similar piperidine derivatives have been shown to affect cholinergic systems, potentially enhancing cognitive function and providing neuroprotective effects .

Case Studies

Several studies have explored the biological activity of pyrazole-containing compounds:

  • Study on Anticancer Properties : A recent investigation into structurally related pyrazolo compounds revealed an IC50_{50} value of 0.36 µM against CDK2, showcasing their potential as anticancer agents .
  • CNS Effects : In a model assessing cognitive impairment, compounds derived from similar scaffolds demonstrated improvements in memory retention and reduced neuroinflammation markers in transgenic mice models .

Data Tables

Activity TypeIC50_{50} Value (µM)Reference
CDK2 Inhibition0.36
HeLa Cell Proliferation<5
NeuroprotectionN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be introduced to a piperidine backbone via alkylation under alkaline conditions, followed by dihydrochloride salt formation using HCl. Key parameters include reaction temperature (optimized between 50–80°C), solvent selection (e.g., DMF or THF for solubility), and stoichiometric control of reagents to avoid side products like over-alkylated species . Purification often involves recrystallization or column chromatography to isolate the dihydrochloride form.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H resonances at δ 7.5–8.5 ppm and piperidine methylene signals near δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₄N₃·2HCl ≈ 232.08).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen bonding in the dihydrochloride salt .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related piperidine derivatives:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variability : Use HPLC (>95% purity) and impurity profiling (e.g., residual solvents or by-products) to standardize batches .
  • Assay Conditions : Optimize pH (e.g., 7.4 for physiological relevance) and temperature (25–37°C) to match target environments .
  • Structural Analogues : Compare bioactivity with derivatives like 4-(4-chlorophenyl)piperidine to isolate functional group contributions .

Q. What strategies enhance the compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • Salt Selection : The dihydrochloride form improves aqueous solubility via ionic interactions.
  • Co-solvents : Use DMSO/PEG mixtures (<10% v/v) to maintain stability in biological assays .
  • Prodrug Approaches : Introduce temporary hydrophilic groups (e.g., acetylated amines) that hydrolyze in vivo .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Replace pyrazole with triazole (e.g., 1,2,4-triazole) to alter π-π stacking interactions .
  • Substituent Screening : Use parallel synthesis to test electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring for enhanced receptor binding.
  • Computational Modeling : Perform docking studies with target receptors (e.g., kinases or GPCRs) to prioritize synthetic targets .

Q. What experimental approaches assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH Stability : Test solubility and decomposition in buffers (pH 1–10) to identify optimal formulation conditions .
  • Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.